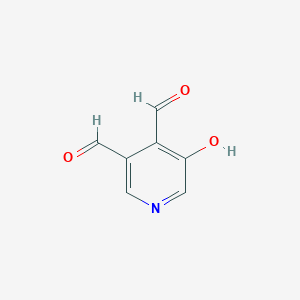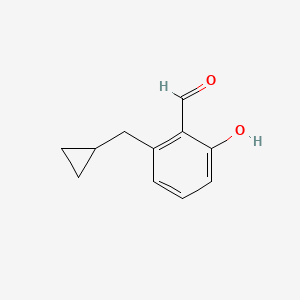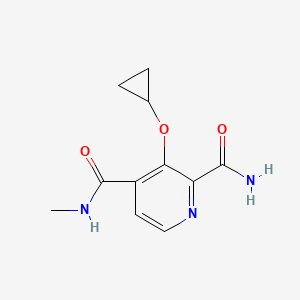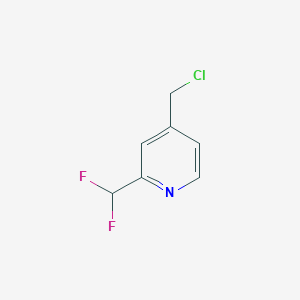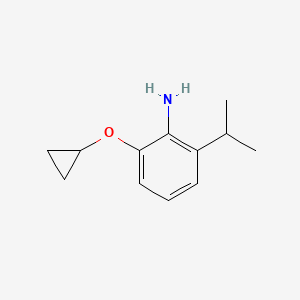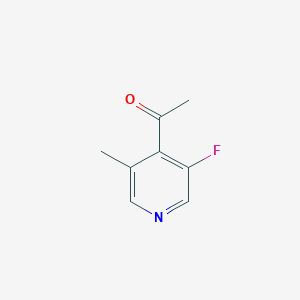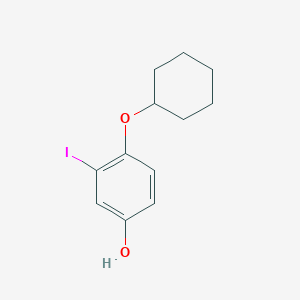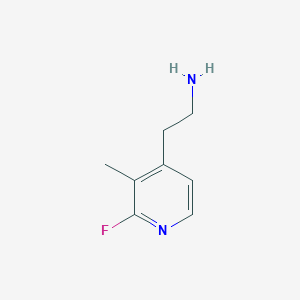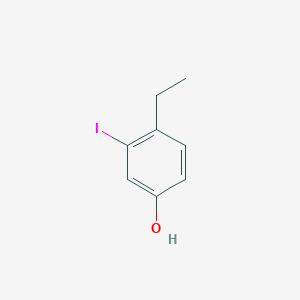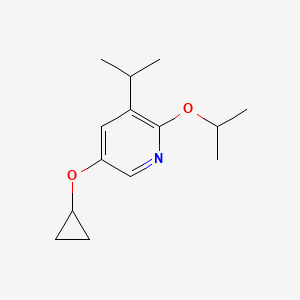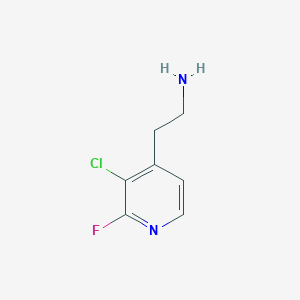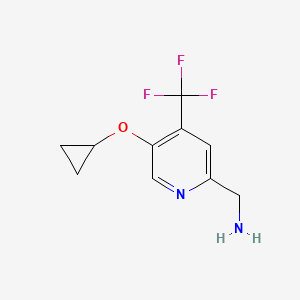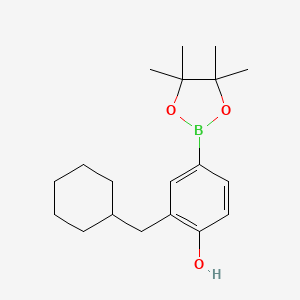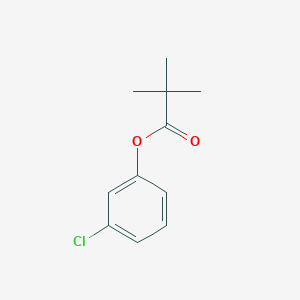
3-Chlorophenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl pivalate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of pivalic acid and is characterized by the presence of a 3-chlorophenyl group attached to the ester of pivalic acid. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorophenyl pivalate can be synthesized through the esterification of pivalic acid with 3-chlorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorophenylmethanol or 3-chlorotoluene.
Substitution: Formation of 3-aminophenyl pivalate or 3-thiophenyl pivalate.
Aplicaciones Científicas De Investigación
3-Chlorophenyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-chlorophenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active 3-chlorophenol moiety. This moiety can then interact with cellular targets, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Chloromethyl pivalate: Similar in structure but with a chloromethyl group instead of a chlorophenyl group.
Pivalic acid esters: Other esters of pivalic acid, such as methyl pivalate or ethyl pivalate.
Uniqueness: 3-Chlorophenyl pivalate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the reactivity and stability of the chlorophenyl group are desired.
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
(3-chlorophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3 |
Clave InChI |
MBTATCPDCKJVGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


